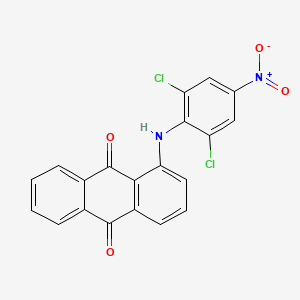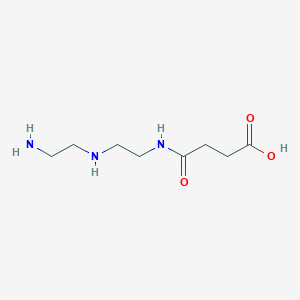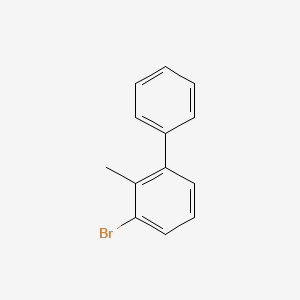![molecular formula C17H10O10 B13144223 [1,1'-Biphenyl]-2,3',4,5',6-pentacarboxylicacid](/img/structure/B13144223.png)
[1,1'-Biphenyl]-2,3',4,5',6-pentacarboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-2,3’,4,5’,6-pentacarboxylicacid is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of five carboxylic acid groups attached to the biphenyl structure. Biphenyl compounds are known for their aromatic properties and are widely used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,3’,4,5’,6-pentacarboxylicacid typically involves the functionalization of biphenyl through various organic reactions. One common method is the Friedel-Crafts acylation, where biphenyl is reacted with acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces acyl groups onto the biphenyl ring, which can then be further oxidized to form carboxylic acid groups.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-2,3’,4,5’,6-pentacarboxylicacid may involve large-scale oxidation processes using strong oxidizing agents such as potassium permanganate or chromium trioxide. These processes are designed to ensure high yields and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other functional groups.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the biphenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted biphenyl compounds.
Scientific Research Applications
Chemistry: In chemistry, [1,1’-Biphenyl]-2,3’,4,5’,6-pentacarboxylicacid is used as a building block for the synthesis of more complex organic molecules. Its multiple carboxylic acid groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and proteins. It may serve as a model compound for understanding the behavior of carboxylic acid-containing molecules in biological systems.
Medicine: Research is ongoing to explore the potential medicinal applications of [1,1’-Biphenyl]-2,3’,4,5’,6-pentacarboxylicacid. Its structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: In industry, the compound is used in the production of polymers, resins, and other materials. Its carboxylic acid groups provide sites for further chemical modifications, making it valuable in material science.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2,3’,4,5’,6-pentacarboxylicacid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The biphenyl core provides a rigid and planar structure that can fit into specific binding pockets of proteins.
Comparison with Similar Compounds
Biphenyl: The parent compound with no carboxylic acid groups.
[1,1’-Biphenyl]-2,2’,3,3’,4,4’-hexacarboxylicacid: A similar compound with six carboxylic acid groups.
[1,1’-Biphenyl]-4,4’-dicarboxylicacid: A compound with two carboxylic acid groups.
Uniqueness: [1,1’-Biphenyl]-2,3’,4,5’,6-pentacarboxylicacid is unique due to its five carboxylic acid groups, which provide multiple sites for chemical reactions and interactions. This makes it more versatile compared to biphenyl and other biphenyl derivatives with fewer carboxylic acid groups.
Properties
Molecular Formula |
C17H10O10 |
|---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
2-(3,5-dicarboxyphenyl)benzene-1,3,5-tricarboxylic acid |
InChI |
InChI=1S/C17H10O10/c18-13(19)7-1-6(2-8(3-7)14(20)21)12-10(16(24)25)4-9(15(22)23)5-11(12)17(26)27/h1-5H,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27) |
InChI Key |
WJULYWVVWYZPTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=C(C=C(C=C2C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


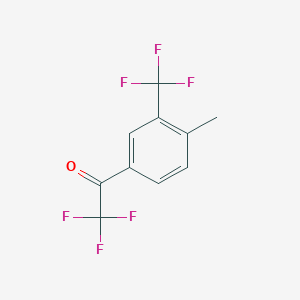

![N-(4-([2,3'-Bipyridin]-5-yl)phenyl)-3-methylaniline](/img/structure/B13144162.png)
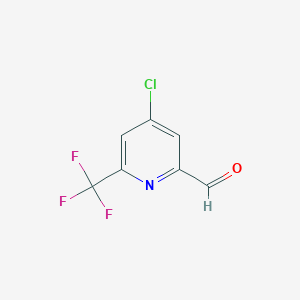
![Tetrakis[(R)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)](/img/structure/B13144180.png)
![Valine,N-[(2,5-dimethylphenyl)sulfonyl]-](/img/structure/B13144186.png)
![L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[(2,2,2-trichloroethoxy)sulfonyl]methyl]-](/img/structure/B13144193.png)
![7-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione](/img/structure/B13144208.png)
